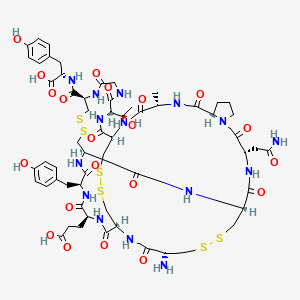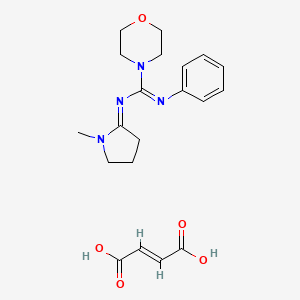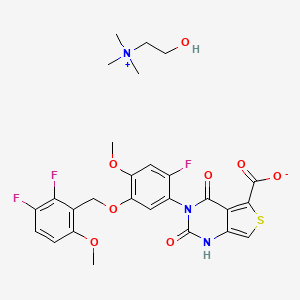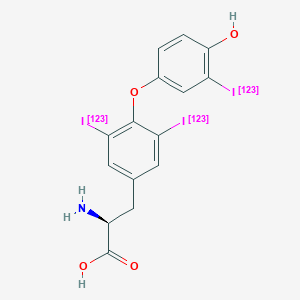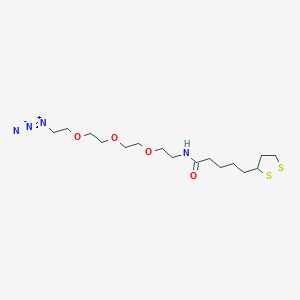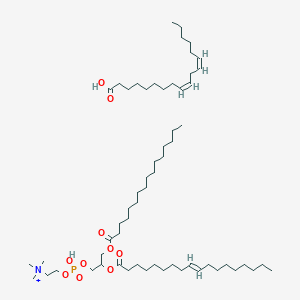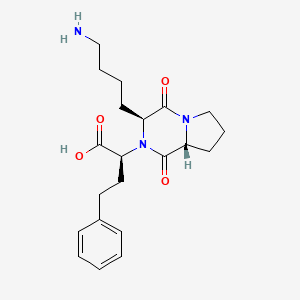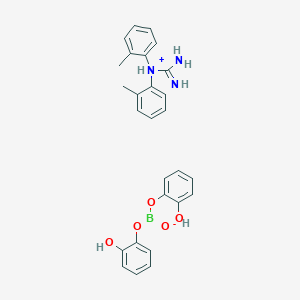
Aniline; butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LRT 327 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Biofiltration of Butanal : Butanal, a compound produced in industries like animal rendering and food processing, can be effectively removed from contaminated air using biofiltration. This process is enhanced when the biofilters are supplemented with inorganic nutrients, achieving elimination rates of around 90 g/m³/h (Weckhuysen, Vriens, & Verachtert, 1993).
Electrochemistry of Anilines : Anilines undergo electro-oxidation to form stable radical cations. This process is reversible and is studied using various electroanalytical techniques. The radical cations of anilines have been examined through cyclic voltammetry and ESR spectroscopy (Speiser, Rieker, & Pons, 1983).
Polyaniline (PANI) Applications : Polyaniline is a widely researched polymer with potential applications in alternative energy sources, transformers, erasable optical information storage, non-linear optics, and more. Its behavior follows basic redox process principles, making it a subject of significant scientific interest (Gospodinova & Terlemezyan, 1998).
Water-Soluble Polyaniline Derivatives : The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has led to the creation of water-soluble, self-doped polyaniline derivatives. These copolymers show enhanced water solubility and different electrical conductivities due to the electron-donating effects of the alkoxysulfonated groups (Prévost, Petit, & Pla, 1999).
Butanal Detection using Biosensors : An optical fiber-based biosensor, using porcine odorant-binding protein, has been developed for the selective detection of butanal. This system is simple, cost-effective, and capable of detecting butanal in concentrations ranging from 20 μM to 1000 μM (Cennamo et al., 2015).
Degradation of Aniline using Biochar : The degradation of aniline in the presence of persulfate activated by rice straw biochar has shown high efficiency, with up to 94.1% degradation in 80 minutes. This suggests biochar as an effective catalyst for aniline degradation (Wu et al., 2018).
Propiedades
IUPAC Name |
bis(2-hydroxyphenoxy)borinate;carbamimidoyl-bis(2-methylphenyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.C12H10BO5/c1-11-7-3-5-9-13(11)18(15(16)17)14-10-6-4-8-12(14)2;14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h3-10H,1-2H3,(H3,16,17);1-8,14-15H/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDEOGKJWZKBI-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])(OC1=CC=CC=C1O)OC2=CC=CC=C2O.CC1=CC=CC=C1[NH+](C2=CC=CC=C2C)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline; butanal | |
CAS RN |
16971-82-7 |
Source


|
| Record name | Borate(1-), bis[1,2-benzenediolato(2-)-.kappa.O1,.kappa.O2]-, (T-4)-, hydrogen, compd. with N,N'-bis(2-methylphenyl)guanidine (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen bis[benzene-o-diolato(2-)-O,O']borate(1-), compound with N,N'-di-o-tolylguanidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

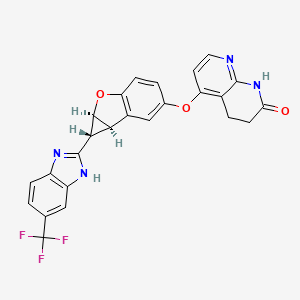
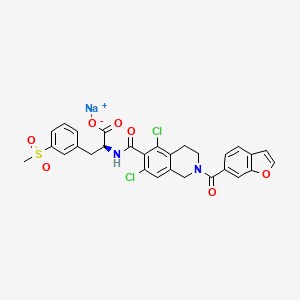
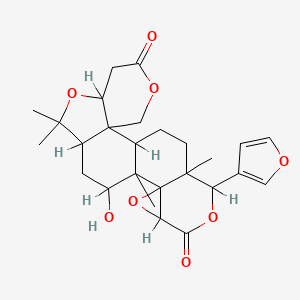
![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
